N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
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Overview
Description
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound known for its unique structure and properties. This compound is primarily used as a chiral phosphine ligand in various chemical reactions, particularly in enantioselective synthesis. Its intricate structure allows it to interact with other molecules in specific ways, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves multiple steps. One common method includes the reaction of 1-(2-diphenylphosphanylphenyl)ethanol with N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives. These products have distinct properties and can be used in further chemical transformations .
Scientific Research Applications
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a chiral ligand in enantioselective synthesis to produce optically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve coordination chemistry and ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Another chiral phosphine ligand with similar applications in enantioselective synthesis.
N,N-Dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: A related compound used in research and industrial applications.
Uniqueness
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine stands out due to its specific structural features that allow for high enantioselectivity and stability in catalytic processes. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various chemical transformations .
Properties
Molecular Formula |
C41H41NO2P2 |
---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine |
InChI |
InChI=1S/C41H41NO2P2/c1-29(34-21-13-14-24-39(34)45(32-17-5-3-6-18-32)33-19-7-4-8-20-33)42(2)46-43-37-27-25-30-15-9-11-22-35(30)40(37)41-36-23-12-10-16-31(36)26-28-38(41)44-46/h3-8,13-14,17-21,24-29H,9-12,15-16,22-23H2,1-2H3 |
InChI Key |
NNJVBHWDLLXRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P4OC5=C(C6=C(CCCC6)C=C5)C7=C(O4)C=CC8=C7CCCC8 |
Origin of Product |
United States |
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